
2-dehydro-D-gluconate
Overview
Description
2-dehydro-D-gluconate is a keto-D-gluconate that is the conjugate base of 2-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a keto-D-gluconate. It derives from a D-gluconate. It is a conjugate base of a 2-dehydro-D-gluconic acid.
Scientific Research Applications
Enzymatic Reactions
The enzymatic conversion of D-gluconate to 2-dehydro-D-gluconate is catalyzed by GADH, which is integral to the metabolism of gluconic acid derivatives. This reaction is essential for the production of other valuable compounds, including:
- 2,5-Diketo-D-gluconate : A precursor for synthesizing L-ascorbic acid.
- L-Idonate : Formed through further reduction of this compound .
Table 1: Enzymatic Reactions Involving this compound
Reaction | Enzyme | Products |
---|---|---|
D-Gluconate + NADP+ → this compound + NADPH | GADH | This compound |
This compound + NADP+ → 2,5-Diketo-D-Gluconate + NADPH | Unknown | 2,5-Diketo-D-Gluconate |
This compound + NADP+ → L-Idonate + NADPH | Unknown | L-Idonate |
Microbial Metabolism
Research has highlighted the role of various microorganisms in the production of this compound. For instance, Gluconobacter species are known for their ability to oxidize D-glucose to gluconic acid and subsequently to this compound . This metabolic pathway is utilized in biotechnological applications for producing organic acids and other metabolites.
Bioelectrocatalysis
Recent studies have explored the use of this compound in bioelectrocatalytic systems. The direct electron transfer reactions involving GADH have been investigated to enhance the efficiency of biofuel cells. These systems utilize the oxidation of D-gluconate to generate electrical energy, showcasing the potential for sustainable energy applications .
Production via Microbial Fermentation
A study demonstrated that Gluconobacter sphaericus could be engineered for hyperproduction of this compound from glucose substrates. The researchers identified optimal fermentation conditions that led to significant yields, indicating its potential for industrial applications in organic acid production .
Applications in Food Industry
Due to its presence in natural products like honey and wine, this compound has implications in food science as a flavoring agent and preservative. Its antioxidant properties may contribute to food preservation and enhancement .
Properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3-,4+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-JJYYJPOSSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O7- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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